1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-(6,8-Dimethyl-2-(p-tolyl)quinolin-4-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(6,8-Dimethyl-2-(p-tolyl)quinolin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
1-(6,8-Dimethyl-2-(p-tolyl)quinolin-4-yl)ethanone has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Quinoline derivatives are known for their antimalarial properties, and this compound is being studied for similar therapeutic applications.
Industry: Used in the production of dyes, pigments, and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(6,8-Dimethyl-2-(p-tolyl)quinolin-4-yl)ethanone involves its interaction with various molecular targets. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. This compound may also interact with other cellular targets, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(6,8-Dimethyl-2-(p-tolyl)quinolin-4-yl)ethanone can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Camptothecin: A potent anticancer agent.
Mepacrine: Used for its antiprotozoal activity.
These compounds share a quinoline core but differ in their substituents, leading to variations in their biological activities and applications. The unique structure of 1-(6,8-Dimethyl-2-(p-tolyl)quinolin-4-yl)ethanone makes it a valuable compound for further research and development.
Properties
CAS No. |
31009-12-8 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-[6,8-dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone |
InChI |
InChI=1S/C20H19NO/c1-12-5-7-16(8-6-12)19-11-17(15(4)22)18-10-13(2)9-14(3)20(18)21-19/h5-11H,1-4H3 |
InChI Key |
PHBKLAZFMXQSTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)C)C)C |
Origin of Product |
United States |
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